2,2,5-Trimethyl-5-pentylcyclopentanone
Description
Context and Significance within Advanced Organic Synthesis
In the realm of advanced organic synthesis, substituted cyclic ketones like 2,2,5-Trimethyl-5-pentylcyclopentanone serve as versatile building blocks for the construction of more complex molecular architectures. The cyclopentanone (B42830) framework is a common structural motif found in numerous natural products, including jasmonates and prostaglandins. wikipedia.orgwikipedia.org Consequently, the development of synthetic routes to access specifically functionalized cyclopentanones is of significant interest to chemists.
The synthesis of this compound itself, which is achieved through the methylation of 2-pentylcyclopentanone (B1204629), showcases a practical application of fundamental alkylation reactions on ketone enolates. chemicalbook.comchemicalbook.com The presence of a quaternary carbon center (at the 5-position) and a gem-dimethyl group (at the 2-position) presents a notable synthetic challenge, and the study of such structures contributes to the broader understanding of stereoselective and regioselective reaction control. Beyond its direct use, the compound is utilized in chemical research for the synthesis of other organic compounds, with potential applications in materials science. chemimpex.com Its stability and specific reactivity make it a valuable intermediate in multi-step synthetic sequences. chemimpex.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 65443-14-3 |
| Molecular Formula | C₁₃H₂₄O |
| Molecular Weight | 196.33 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 246 - 247 °C |
| Refractive Index | n20/D 1.442 - 1.446 |
Data sourced from references nih.govchemicalbook.comchemimpex.com
Historical Trajectory of Cyclopentanone Chemistry and its Relevance to this compound
The study of cyclopentanone chemistry has a rich history, evolving from basic preparations to highly sophisticated synthetic strategies. Initially, cyclopentanone itself was prepared through methods like the ketonic decarboxylation of adipic acid at elevated temperatures. wikipedia.org This foundational reaction provided access to the basic five-membered ring structure, paving the way for further exploration of its chemical reactivity.
Over the decades, the synthetic toolkit for creating cyclopentanone and its unsaturated counterpart, cyclopentenone, has expanded significantly. thieme-connect.com Key developments include intramolecular condensation reactions like the Dieckmann cyclization for forming the ring system from linear diesters and powerful transition-metal-catalyzed reactions such as the Pauson-Khand reaction, which constructs cyclopentenones from an alkyne, an alkene, and carbon monoxide. thieme-connect.comfiveable.me These advancements have enabled chemists to synthesize a vast array of substituted cyclopentanones with high levels of control.
The synthesis of a highly substituted derivative like this compound is a direct beneficiary of this historical progress. Its industrial preparation via the methylation of a simpler precursor, 2-pentylcyclopentanone, using reagents like methyl iodide and sodium hydride, is a modern application of classic enolate chemistry. chemicalbook.comsmolecule.com The existence and utility of this specific compound are therefore built upon a long trajectory of research into the fundamental reactions and synthetic strategies involving the cyclopentanone core. fiveable.me
Defining the Academic Research Scope and Objectives for this compound
Current and future academic research concerning this compound is focused on several key areas. A primary objective is the continued exploration of its synthetic methodologies. While an industrial synthesis exists, academic research may focus on developing more efficient, sustainable, or stereoselective routes to this and structurally similar compounds.
A second major research avenue involves expanding its applications beyond the fragrance industry. chemimpex.com This includes its use as a starting material or intermediate in the synthesis of novel compounds for materials science or as potential scaffolds for biologically active molecules. chemimpex.com Research has noted its potential biological activities, and further investigation into its interaction with biological systems could unveil new therapeutic or diagnostic applications. ontosight.ai Comprehensive studies are necessary to fully understand its biological significance. ontosight.ai
Finally, a deeper understanding of its chemical properties remains a valid research objective. This includes detailed studies of its reaction kinetics, thermodynamic stability, and participation in various organic transformations. Such fundamental knowledge is crucial for optimizing its use in current applications and for discovering new ones. A toxicologic and dermatologic review has been conducted on the compound as part of a broader assessment of cyclopentanones used as fragrance ingredients. nih.gov
Table 2: Research Focus Areas for this compound
| Research Area | Key Objectives |
|---|---|
| Synthetic Chemistry | Development of novel, efficient, and stereoselective synthetic routes. |
| Applied Chemistry | Exploration as an intermediate for new materials and biologically active compounds. |
| Biological Science | Investigation of potential biological activities and interactions with biological systems. |
| Physical Organic Chemistry | Detailed characterization of reactivity, kinetics, and thermodynamic properties. |
Information compiled from references ontosight.aichemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,5-trimethyl-5-pentylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-5-6-7-8-13(4)10-9-12(2,3)11(13)14/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKWIVZFEZFVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1(CCC(C1=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052341 | |
| Record name | 2,2,5-Trimethyl-5-pentylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65443-14-3 | |
| Record name | 2,2,5-Trimethyl-5-pentylcyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65443-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,5-Trimethyl-5-pentylcyclopentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065443143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanone, 2,2,5-trimethyl-5-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,5-Trimethyl-5-pentylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,5-trimethyl-5-pentylcyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,5-TRIMETHYL-5-PENTYLCYCLOPENTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN3YZU63MN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 2,2,5 Trimethyl 5 Pentylcyclopentanone and Structural Analogues
Elucidating Established Synthetic Routes to 2,2,5-Trimethyl-5-pentylcyclopentanone
Established methods for the synthesis of polysubstituted cyclopentanones, including the target molecule, primarily rely on the sequential alkylation of a pre-existing cyclopentanone (B42830) core. The success of these routes hinges on the careful control of reaction conditions to achieve the desired regioselectivity and to manage the formation of multiple carbon-carbon bonds.
Detailed Analysis of Alkylation Strategies for Substituted Cyclopentanones
The alkylation of cyclopentanones is a cornerstone of their functionalization. This process typically involves the deprotonation of an α-carbon to the carbonyl group to form an enolate, which then acts as a nucleophile to attack an alkylating agent. The regioselectivity of this deprotonation is a critical factor, especially in unsymmetrically substituted cyclopentanones.
Control over kinetic versus thermodynamic enolate formation is a key strategic consideration. The use of bulky, non-nucleophilic bases such as lithium diisopropylamide (LDA) at low temperatures tends to favor the formation of the less substituted (kinetic) enolate. In contrast, smaller bases and higher temperatures can lead to the more substituted (thermodynamic) enolate.
A common and industrially relevant method for the synthesis of this compound involves the exhaustive methylation of 2-pentylcyclopentanone (B1204629). This transformation is typically achieved using a strong base like sodium hydride (NaH) to generate the enolate, followed by reaction with an excess of an electrophilic methyl source, such as methyl iodide (CH₃I), in an aprotic solvent like tetrahydrofuran (B95107) (THF). The multiple alkylation steps at the C2 and C5 positions lead to the formation of the desired polysubstituted product.
Alternative alkylation strategies for substituted cyclopentanones have been explored to enhance efficiency and control. For instance, the use of phase-transfer catalysis can facilitate the alkylation process under milder conditions. The choice of the alkylating agent is also crucial, with more reactive agents like alkyl triflates sometimes being employed for less reactive enolates.
Table 1: Comparison of Alkylation Strategies for Substituted Cyclopentanones
| Alkylation Strategy | Base | Alkylating Agent | Solvent | Key Features |
| Exhaustive Methylation | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) | High yielding for fully substituted products. |
| Kinetic Enolate Alkylation | Lithium Diisopropylamide (LDA) | Alkyl Halide | Tetrahydrofuran (THF) | Favors alkylation at the less substituted α-carbon. |
| Thermodynamic Enolate Alkylation | Sodium Ethoxide (NaOEt) | Alkyl Halide | Ethanol (EtOH) | Favors alkylation at the more substituted α-carbon. |
| Phase-Transfer Catalysis | Aqueous NaOH | Alkyl Halide | Dichloromethane/Water | Milder reaction conditions. |
Precursor Chemistry and Strategic Selection of Starting Materials
The strategic selection of the starting material is paramount for an efficient synthesis. For this compound, 2-pentylcyclopentanone is a logical and widely used precursor. The synthesis of this key intermediate can be approached from several angles, each with its own advantages.
One common route to 2-alkylcyclopentanones is the Dieckmann condensation of a diester, such as diethyl pimelate, followed by alkylation and decarboxylation. A more direct approach involves the conjugate addition of an organocuprate reagent, like lithium dipentylcuprate, to cyclopentenone. This method offers high regioselectivity and is generally high-yielding.
Another industrially viable method is the aldol (B89426) condensation of cyclopentanone with valeraldehyde, followed by dehydration to form 2-pentylidenecyclopentanone. Subsequent catalytic hydrogenation of the double bond yields the desired 2-pentylcyclopentanone. The choice of catalyst for the hydrogenation step is critical to ensure selective reduction of the exocyclic double bond without affecting the carbonyl group.
Exploration of Novel Synthetic Approaches and Catalytic Systems
While established routes are reliable, modern synthetic chemistry is continually striving for more efficient, selective, and sustainable methods. Research into novel synthetic approaches for this compound and its analogues is focused on asymmetric synthesis, stereoselective reactions, and the incorporation of green chemistry principles.
Asymmetric Synthesis of Enantiomerically Pure Cyclopentanone Derivatives
The target molecule, this compound, possesses a chiral center at the C5 position. The synthesis of enantiomerically pure forms of such compounds is of great interest, as different enantiomers can have distinct olfactory properties. Asymmetric synthesis aims to produce a single enantiomer, avoiding the need for chiral resolution of a racemic mixture.
One powerful strategy for asymmetric synthesis is the use of chiral catalysts. For example, enantioselective Michael additions to α,β-unsaturated cyclopentenones, catalyzed by chiral organocatalysts or metal complexes, can establish a chiral center that can then be further functionalized. Proline and its derivatives have emerged as highly effective organocatalysts for such transformations.
Another approach involves the use of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed. For instance, a chiral imine or enamine can be formed from a cyclopentanone precursor, which then undergoes diastereoselective alkylation. Subsequent hydrolysis removes the chiral auxiliary, yielding the enantiomerically enriched cyclopentanone.
Table 2: Examples of Catalytic Systems for Asymmetric Cyclopentanone Synthesis
| Catalytic System | Reaction Type | Key Features |
| Proline and its derivatives | Michael Addition | Organocatalytic, metal-free, high enantioselectivity. |
| Chiral Phosphine-Metal Complexes | Conjugate Addition | High catalytic activity and enantiocontrol. |
| Chiral N-heterocyclic carbenes (NHCs) | Annulation Reactions | Versatile for the construction of complex cyclopentanoids. |
Stereoselective Alkylation and Cyclization Reactions for this compound
Achieving stereocontrol during the formation of the cyclopentanone ring or in subsequent alkylation steps is a key challenge. For a molecule like this compound, which has a quaternary stereocenter at C5, stereoselective methods are particularly important.
Recent advances in catalysis have enabled the stereoselective alkylation of ketone enolates. The use of chiral phase-transfer catalysts or chiral ligands for metal-catalyzed alkylations can induce high levels of enantioselectivity in the formation of quaternary stereocenters. For example, palladium-catalyzed asymmetric allylic alkylation of enolates has proven to be a powerful tool for this purpose.
Stereoselective cyclization reactions offer an alternative and often more convergent approach. The Nazarov cyclization, a conrotatory 4π-electrocyclization of divinyl ketones, can be rendered enantioselective through the use of chiral Lewis acids or Brønsted acids. This allows for the construction of the cyclopentenone core with defined stereochemistry. Tandem reactions, where multiple bond-forming events occur in a single pot, are also being explored to build complex cyclopentanone frameworks with high stereocontrol.
Application of Green Chemistry Principles in this compound Synthesis
The fragrance industry is increasingly focused on sustainability, driving the adoption of green chemistry principles in the synthesis of aroma chemicals. nih.gov For the synthesis of this compound, several aspects of the traditional synthesis can be improved from a green chemistry perspective.
One key area is the use of safer and more environmentally benign solvents. Traditional syntheses often employ volatile organic compounds (VOCs) like THF. Research is ongoing to replace these with greener alternatives such as ionic liquids, supercritical fluids, or even water, where possible.
The development of catalytic processes is another central tenet of green chemistry. Replacing stoichiometric reagents, such as strong bases like sodium hydride, with catalytic amounts of a more benign base can significantly reduce waste. Furthermore, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is highly desirable.
Biocatalysis offers a particularly promising green alternative. Enzymes can catalyze reactions with high selectivity and under mild conditions (ambient temperature and pressure, neutral pH). For example, enzymatic aldol condensations or reductions could be employed in the synthesis of the 2-pentylcyclopentanone precursor. The use of renewable feedstocks, such as biomass-derived starting materials, is also a key goal of green chemistry in this field.
In Depth Mechanistic Investigations and Reactivity Studies of 2,2,5 Trimethyl 5 Pentylcyclopentanone
Fundamental Mechanistic Pathways of Ketone Reactions within Cyclopentanone (B42830) Frameworks
The reactivity of the cyclopentanone ring is primarily centered around the carbonyl (C=O) functional group and the adjacent α-carbons. The principal mechanistic pathways mirror those of general ketones but are subtly influenced by the conformational constraints of the five-membered ring.
Nucleophilic Addition: This is a cornerstone reaction for ketones. The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. This reaction proceeds via a tetrahedral intermediate, where the carbonyl oxygen becomes an alkoxide. Subsequent protonation yields an alcohol. In the cyclopentanone framework, the approach of the nucleophile is influenced by the ring's geometry, with attack occurring from either the top or bottom face relative to the plane of the ring. Common nucleophilic addition reactions include the formation of cyanohydrins (with HCN), hemiacetals/acetals (with alcohols), and addition of organometallic reagents (e.g., Grignard reagents). evitachem.com
α-Carbon Chemistry (Enolate Formation): The protons on the carbons adjacent to the carbonyl group (α-hydrogens) are acidic and can be removed by a base to form a nucleophilic enolate intermediate. This enolate can then react with various electrophiles, such as alkyl halides (alkylation) or other carbonyl compounds (aldol condensation). For an unsymmetrically substituted cyclopentanone, the regioselectivity of enolate formation (thermodynamic vs. kinetic enolate) is a critical consideration, though in 2,2,5-trimethyl-5-pentylcyclopentanone, the substitution pattern significantly restricts available α-hydrogens.
Reduction and Oxidation: Cyclopentanones can be readily reduced to the corresponding cyclopentanols using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). evitachem.com Oxidation of the ketone is less common as it requires cleavage of a carbon-carbon bond, which is energetically unfavorable. However, strong oxidizing conditions can lead to ring-opening reactions. Theoretical studies on cyclopentanone oxidation have explored the reaction pathways and kinetics, often involving radical intermediates. mit.edu
Condensation Reactions: Cyclopentanones react with primary amines to form imines and with secondary amines to form enamines. These reactions proceed through nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
Decomposition Pathways: At high temperatures, cyclopentanone can undergo decomposition. Studies have shown that major products include ethylene (B1197577) and carbon monoxide, formed through either a concerted mechanism or a stepwise pathway involving a ring-opened radical intermediate. nih.govresearchgate.net
Influence of Steric and Electronic Effects on the Reactivity Profile of this compound
The specific substitution pattern of this compound dramatically influences its reactivity compared to the parent cyclopentanone. The molecule features a gem-dimethyl group at the C2 position and a quaternary carbon at the C5 position bearing both a methyl and a pentyl group.
Steric Hindrance: The most significant factor governing the reactivity of this molecule is severe steric hindrance around the carbonyl group and the α-carbons.
Attack on the Carbonyl Carbon: Nucleophilic attack on the carbonyl carbon is sterically hindered by the two adjacent bulky groups: the gem-dimethyl group at C2 and the substituted quaternary center at C5. This will decrease the rate of reactions like Grignard additions, cyanohydrin formation, and acetal (B89532) formation compared to less substituted cyclopentanones.
Electronic Effects: The alkyl groups (methyl and pentyl) are weakly electron-donating through an inductive effect. This has two minor, competing consequences:
It slightly increases the electron density on the carbonyl carbon, making it marginally less electrophilic.
It helps to stabilize the positive charge of any potential carbocation intermediates that might form during a reaction.
The dominant influence on the reactivity of this compound is steric hindrance, which deactivates the carbonyl group towards many typical ketone reactions.
| Feature | Steric Effect | Electronic Effect | Predicted Impact on Reactivity |
| Nucleophilic Attack at C=O | High hindrance from substituents at C2 and C5. | Weakly deactivating (alkyl groups are electron-donating). | Significantly reduced reaction rates for additions. |
| Enolate Formation | No α-hydrogens at C2 and C5. Access to C3 may be hindered. | Alkyl groups have minimal effect on acidity of C3 protons. | Enolate formation is restricted to the C3 position only. |
Analysis of Carbocation Rearrangement Reactions Involving Cyclopentanone Scaffolds
Carbocation rearrangements are driven by the migration of an alkyl group, hydride, or part of the ring structure to form a more stable carbocation (typically following the stability order: tertiary > secondary > primary). youtube.com In reactions involving cyclopentanone scaffolds, these rearrangements can be particularly significant, often leading to ring expansion. masterorganicchemistry.comlibretexts.org
The formation of a carbocation is a key step for such rearrangements to occur. youtube.com For a ketone like this compound, a carbocation could be generated under strongly acidic conditions. Protonation of the carbonyl oxygen, followed by the departure of a leaving group from an adjacent carbon (if one were present), or through other reaction pathways, could initiate a rearrangement.
A classic example involving cyclic ketones is the Wagner-Meerwein shift , which can result in ring expansion. If a carbocation were formed on a carbon atom attached to the cyclopentane (B165970) ring, one of the ring's C-C bonds could migrate to the carbocation center. This would expand the five-membered cyclopentane ring into a six-membered cyclohexane (B81311) ring, a process often favored due to the lower ring strain in cyclohexane. libretexts.orgyoutube.com
For instance, if a hypothetical reaction were to generate a carbocation at the C5 position of the this compound ring (perhaps through a pinacol-type rearrangement of a corresponding diol), a subsequent alkyl shift could occur. Given the high substitution, a 1,2-alkyl shift is a plausible pathway. masterorganicchemistry.com The migration of one of the C-C bonds of the cyclopentane ring would lead to a more stable tertiary carbocation within a newly formed, and thermodynamically more favorable, cyclohexane frame.
Strategic Functional Group Interconversions and Derivatization Chemistry of this compound
Functional group interconversions allow for the targeted modification of a molecule to produce derivatives with different properties or to advance a synthetic sequence. imperial.ac.uk The derivatization of this compound is heavily influenced by the steric hindrance discussed previously.
The synthesis of the title compound itself is an example of derivatization, involving the methylation of 2-pentylcyclopentanone (B1204629). evitachem.com Further transformations starting from this compound would need to account for its hindered nature.
Below is a table of potential derivatization reactions:
| Reaction Type | Reagents and Conditions | Product Structure | Mechanistic Considerations & Remarks |
| Reduction to Alcohol | 1. NaBH₄, Methanol2. LiAlH₄, followed by H₃O⁺ workup | 2,2,5-Trimethyl-5-pentylcyclopentanol | Standard hydride reduction. The steric bulk may slow the reaction rate, especially with bulkier reducing agents. The approach of the hydride will lead to a specific stereoisomer of the alcohol. |
| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | 1-Methylene-2,2,5-trimethyl-5-pentylcyclopentane | Converts the carbonyl group into an alkene. The steric hindrance around the carbonyl will likely require more reactive ylides and harsher conditions. |
| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | 3,3,6-Trimethyl-6-pentyloxepan-2-one | This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone (cyclic ester). The regioselectivity is determined by the migratory aptitude of the adjacent carbon atoms; the more substituted carbon (C5) would be expected to migrate. |
| Reductive Amination | 1. Primary amine (R-NH₂), mild acid2. Reducing agent (e.g., NaBH₃CN) | N-Alkyl-2,2,5-trimethyl-5-pentylcyclopentanamine | Forms a C-N bond by converting the ketone into an imine intermediate, which is then reduced in situ. The formation of the initial imine may be slow due to steric hindrance. |
These transformations provide pathways to a variety of derivatives, including alcohols, alkenes, lactones, and amines, each with distinct chemical properties and potential applications. evitachem.comvanderbilt.edu
State of the Art Spectroscopic and Chromatographic Characterization in 2,2,5 Trimethyl 5 Pentylcyclopentanone Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis
High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous structural elucidation of organic molecules like 2,2,5-Trimethyl-5-pentylcyclopentanone. It provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.
One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the basic carbon-hydrogen framework of this compound. The chemical shifts in a ¹H NMR spectrum would indicate the electronic environment of the different protons, while the integration of the signals would correspond to the number of protons. Similarly, ¹³C NMR would reveal the number of unique carbon atoms and their functionalities, with the carbonyl carbon of the cyclopentanone (B42830) ring exhibiting a characteristic downfield shift.
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure and discerning complex stereochemical details. Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for identifying longer-range connectivities (over two to three bonds), which would be instrumental in confirming the placement of the trimethyl and pentyl groups on the cyclopentanone ring. For a molecule with a stereocenter, such as the C5 position in this compound, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be employed to probe through-space interactions between protons, providing insights into the molecule's preferred conformation and relative stereochemistry.
Illustrative ¹H NMR Data for this compound:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.1-2.3 | m | 2H | -CH₂- (cyclopentanone ring) |
| ~1.8-2.0 | m | 2H | -CH₂- (cyclopentanone ring) |
| ~1.4-1.6 | m | 2H | -CH₂- (pentyl group) |
| ~1.2-1.4 | m | 6H | -CH₂- (pentyl group) |
| ~1.1 | s | 6H | 2 x -CH₃ (gem-dimethyl at C2) |
| ~0.9 | s | 3H | -CH₃ (at C5) |
| ~0.85 | t | 3H | -CH₃ (terminal of pentyl group) |
Illustrative ¹³C NMR Data for this compound:
| Chemical Shift (ppm) | Assignment |
| ~220 | C=O (carbonyl) |
| ~50 | Quaternary C (C5) |
| ~45 | Quaternary C (C2) |
| ~35-40 | -CH₂- (cyclopentanone ring) |
| ~20-35 | -CH₂- (pentyl group) |
| ~25 | -CH₃ (gem-dimethyl at C2) |
| ~22 | -CH₃ (at C5) |
| ~14 | -CH₃ (terminal of pentyl group) |
While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) spectroscopy can offer insights into the structure and dynamics of this compound in its crystalline or amorphous solid forms. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples, revealing information about molecular packing and conformational polymorphism. Anisotropies in chemical shifts and dipolar couplings, which are averaged out in solution, can be observed in the solid state, providing valuable constraints for determining the precise three-dimensional structure in the solid phase.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and In-Situ Reaction Monitoring
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a unique "molecular fingerprint" of this compound. These methods probe the vibrational modes of the molecule's chemical bonds.
IR spectroscopy is particularly sensitive to polar functional groups. The most prominent feature in the IR spectrum of this compound would be a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, typically appearing in the range of 1740-1750 cm⁻¹. The exact position of this band can be influenced by ring strain and substitution. Other characteristic bands would include C-H stretching vibrations of the methyl and methylene (B1212753) groups around 2850-3000 cm⁻¹.
Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy. It is often more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the C-C backbone of the pentyl group and the cyclopentanone ring.
The real-time nature of both IR and Raman spectroscopy makes them ideal for in-situ reaction monitoring. For instance, during the synthesis of this compound, the appearance and growth of the characteristic carbonyl peak could be monitored to track the progress of the reaction, while the disappearance of reactant signals could indicate reaction completion. This allows for precise control over reaction conditions and optimization of yields.
Illustrative Vibrational Frequencies for this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
| ~2850-3000 | C-H stretching | IR, Raman |
| ~1745 | C=O stretching | IR |
| ~1465 | C-H bending | IR, Raman |
| ~800-1200 | C-C stretching | Raman |
Mass Spectrometry for Mechanistic Elucidation, Impurity Profiling, and Isotopic Labeling Studies
Mass spectrometry (MS) is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). It is also invaluable for structural elucidation through the analysis of fragmentation patterns.
Ultra-high resolution mass spectrometry, often performed using techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, can determine the mass of this compound with extremely high accuracy (sub-ppm). This level of precision allows for the unambiguous determination of its elemental formula (C₁₃H₂₄O), distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). This is crucial for confirming the identity of the synthesized compound and for identifying and characterizing any unknown impurities present in the sample.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed to piece together the structure of the original molecule.
For this compound, characteristic fragmentation pathways would likely involve α-cleavage, where the bonds adjacent to the carbonyl group are broken. This could lead to the loss of the pentyl group or a methyl group. Another common fragmentation pathway for cyclic ketones is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. By carefully analyzing the masses of the resulting fragments, the connectivity of the alkyl groups to the cyclopentanone ring can be confirmed. Isotopic labeling studies, where specific atoms in the molecule are replaced with heavier isotopes (e.g., ¹³C or ²H), can be used in conjunction with MS/MS to trace the fragmentation pathways and provide definitive evidence for proposed reaction mechanisms.
Illustrative MS/MS Fragmentation Data for this compound (Precursor Ion m/z 196.18):
| Product Ion (m/z) | Proposed Fragment |
| 181.16 | [M - CH₃]⁺ |
| 125.10 | [M - C₅H₁₁]⁺ |
| 97.06 | [C₆H₉O]⁺ |
| 83.08 | [C₅H₇O]⁺ |
| 71.08 | [C₅H₁₁]⁺ |
X-ray Crystallography for Determination of Absolute Configuration of Crystalline Derivatives
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. However, this technique requires a well-ordered crystalline solid. The target compound, this compound, is a liquid at room temperature. chemimpex.com Therefore, to perform crystallographic analysis, a suitable crystalline derivative must first be synthesized.
Preparation of Crystalline Derivatives
The carbonyl group of the cyclopentanone ring is the reactive handle for creating crystalline derivatives. Standard chemical derivatization reactions for ketones can be employed, such as the formation of a semicarbazone, thiosemicarbazone, or a 2,4-dinitrophenylhydrazone. These derivatives are often highly crystalline and are ideal candidates for single-crystal X-ray diffraction. The reaction involves the condensation of the ketone with the corresponding hydrazine (B178648) derivative. The resulting imine-type products incorporate a rigid, planar group that facilitates the formation of a stable crystal lattice.
Structural Determination
Once a suitable single crystal of a derivative is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected and analyzed. The electron density map calculated from the diffraction data reveals the precise positions of atoms in the crystal, allowing for the unambiguous determination of the molecular structure.
For this compound, a key structural feature of interest is the chiral center at the C5 position, which bears both a methyl and a pentyl group. X-ray crystallography of a chiral derivative (or by using a chiral derivatizing agent) can determine the absolute configuration (R or S) of this center, which is crucial for understanding structure-activity relationships, particularly in fragrance perception.
Below is a hypothetical data table representing the kind of crystallographic data that would be obtained from an analysis of a 2,4-dinitrophenylhydrazone derivative of this compound.
Interactive Table 1: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Hypothetical Value | Description |
| Empirical Formula | C₁₉H₂₈N₄O₄ | The chemical formula of the 2,4-dinitrophenylhydrazone derivative. |
| Formula Weight | 376.45 g/mol | The molar mass of the derivative compound. |
| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |
| Space Group | P2₁/c | The specific arrangement of symmetry elements in the crystal lattice. |
| a, b, c (Å) | a = 10.5, b = 15.2, c = 12.1 | The dimensions of the unit cell along the a, b, and c axes. |
| α, β, γ (°) | α = 90, β = 98.5, γ = 90 | The angles of the unit cell. |
| Volume (ų) | 1913.5 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Hyphenated Analytical Techniques for Comprehensive Chemical Analysis and Reaction Kinetics
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and for monitoring the progress of chemical reactions. ijarnd.comnih.gov For a compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Given its volatility, this compound is an ideal candidate for GC-MS analysis. chemimpex.com In this technique, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of a GC column. ijarnd.com The separated compound then enters a mass spectrometer, where it is ionized (typically by electron impact, EI), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). researchgate.net
The resulting mass spectrum serves as a molecular fingerprint. Analysis of the fragmentation pattern allows for the confirmation of the molecular structure. For this compound (MW=196.33 g/mol ), one would expect to see a molecular ion peak (M⁺) at m/z 196, along with characteristic fragment ions resulting from the cleavage of the pentyl group, methyl groups, and fragmentation of the cyclopentanone ring.
Interactive Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Hypothetical Relative Intensity (%) | Plausible Fragment Identity |
| 196 | 15 | [M]⁺ (Molecular Ion) |
| 181 | 40 | [M - CH₃]⁺ (Loss of a methyl group) |
| 125 | 100 (Base Peak) | [M - C₅H₁₁]⁺ (Loss of the pentyl group via alpha-cleavage) |
| 97 | 55 | [C₆H₉O]⁺ (Further fragmentation of the ring) |
| 83 | 70 | [C₅H₇O]⁺ (McLafferty rearrangement product or other cleavage) |
| 71 | 30 | [C₅H₁₁]⁺ (Pentyl cation) |
| 55 | 65 | [C₄H₇]⁺ or [C₃H₃O]⁺ |
Application in Reaction Kinetics
Hyphenated techniques are also pivotal for studying reaction kinetics. For instance, the synthesis of this compound involves the methylation of 2-pentylcyclopentanone (B1204629). chemicalbook.comevitachem.com To optimize this reaction (e.g., for yield and purity), a kinetic study could be performed.
Using GC-MS, small aliquots of the reaction mixture could be taken at various time intervals. The samples would be quenched and analyzed to determine the concentration of the starting material, intermediates, the final product, and any side products. By plotting the concentration of these species versus time, the reaction rate can be determined, and a kinetic model can be developed. This allows for a deeper understanding of the reaction mechanism and helps in scaling up the process for industrial production.
Interactive Table 3: Hypothetical Reaction Monitoring Data for the Synthesis of this compound
| Time (minutes) | [2-pentylcyclopentanone] (Relative %) | [this compound] (Relative %) | [Intermediate(s)] (Relative %) |
| 0 | 100 | 0 | 0 |
| 15 | 75 | 20 | 5 |
| 30 | 50 | 45 | 5 |
| 60 | 20 | 78 | 2 |
| 120 | 5 | 94 | 1 |
| 240 | <1 | 98 | <1 |
Computational and Theoretical Chemistry Approaches for 2,2,5 Trimethyl 5 Pentylcyclopentanone
Quantum Chemical Calculations for Prediction of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These calculations solve approximations of the Schrödinger equation to determine the energetically most favorable geometry (the ground state structure) and various electronic properties.
For 2,2,5-trimethyl-5-pentylcyclopentanone, methods like Density Functional Theory (DFT) would be employed to optimize the molecular geometry. uctm.edursc.org DFT, particularly with hybrid functionals such as B3LYP, has been shown to provide a good balance between accuracy and computational cost for organic molecules. acs.org The calculations would begin with an initial guess for the geometry, and the algorithm would iteratively adjust the positions of the atoms to minimize the total electronic energy. The final output would be a set of Cartesian coordinates for each atom, from which bond lengths, bond angles, and dihedral angles can be determined.
The electronic structure, including the distribution of electron density and the energies of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), would also be obtained. These properties are crucial for understanding the molecule's reactivity. For instance, the HOMO-LUMO gap is an indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.
Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative)
| Parameter | Predicted Value (Illustrative) | Method |
| C=O Bond Length | 1.22 Å | DFT/B3LYP |
| C-C Bond Length (ring) | 1.54 - 1.56 Å | DFT/B3LYP |
| C-C-C Bond Angle (ring) | 104° - 106° | DFT/B3LYP |
| Dihedral Angle (puckering) | Variable | DFT/B3LYP |
Note: The values in this table are illustrative examples based on typical values for cyclopentanones and are not from specific published research on this molecule.
Computational Modeling of Reaction Pathways and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, such as the alkylation of a cyclopentanone (B42830) precursor, or its degradation pathways. acs.orgrsc.org
To model a reaction pathway, chemists identify the starting materials (reactants), the final materials (products), and any intermediate species. The key is to locate the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.
Locating a transition state is computationally more demanding than geometry optimization. It involves finding a first-order saddle point on the potential energy surface. Once found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the transition state correctly connects the reactants and products. nrel.gov These studies can reveal whether a proposed reaction mechanism is energetically feasible and can help in designing more efficient synthetic routes. For instance, the synthesis of this compound likely involves the alkylation of a cyclopentanone enolate, and computational modeling could explore the energetics of different alkylating agents and reaction conditions. orgsyn.org
Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.5 |
| Intermediate | +5.2 |
| Transition State 2 | +15.8 |
| Products | -10.3 |
Note: This table represents a hypothetical reaction pathway and its calculated energies to illustrate the type of data generated. It is not based on published results for this specific molecule.
Conformational Landscape Analysis and Energy Minima Determination
Molecules with flexible parts, such as the pentyl group in this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify all stable conformers (energy minima) and the energy barriers between them.
The cyclopentanone ring itself is not planar and adopts puckered conformations, typically described as "envelope" or "twist" forms, to relieve ring strain. libretexts.org The presence of bulky substituents like trimethyl and pentyl groups will influence the preferred conformation of the ring and the orientation of the side chains.
Computational methods can systematically explore the conformational landscape. This can be done through various search algorithms that rotate the rotatable bonds and then perform a geometry optimization on each starting structure. The result is a set of unique conformers with their corresponding relative energies. The conformer with the lowest energy is the most stable and, at equilibrium, the most populated. Understanding the conformational preferences is crucial as different conformers can have different reactivities and spectroscopic signatures.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry can predict various spectroscopic properties of a molecule. This is particularly useful for structure elucidation and for interpreting experimental spectra.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. Quantum chemical methods can predict the ¹H and ¹³C NMR chemical shifts. nmrdb.org This is typically done using the GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework. The calculated magnetic shielding tensors are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the predicted spectrum with the experimental one can help in assigning the signals to specific atoms and in confirming the proposed structure.
Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. Computational methods can calculate these frequencies by determining the second derivatives of the energy with respect to the atomic positions. acs.org The calculated vibrational spectrum shows the frequencies and intensities of the vibrational modes. A prominent feature in the calculated IR spectrum of this compound would be a strong absorption corresponding to the C=O carbonyl stretch. These calculations can aid in the interpretation of experimental IR spectra.
Table 3: Illustrative Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value (Illustrative) | Method |
| ¹³C NMR Chemical Shift (C=O) | 220 ppm | DFT/GIAO |
| ¹H NMR Chemical Shift (CH₃) | 0.9 - 1.2 ppm | DFT/GIAO |
| IR Vibrational Frequency (C=O) | 1740 cm⁻¹ | DFT/B3LYP |
Note: These are example values based on typical ranges for similar functional groups and are intended for illustrative purposes only.
Broader Applications and Strategic Role of 2,2,5 Trimethyl 5 Pentylcyclopentanone in Chemical Science
Function as a Key Building Block in the Synthesis of Complex Organic Molecules
Substituted cyclopentanones are pivotal intermediates in the synthesis of a wide array of complex organic molecules, including natural products and pharmaceuticals. researchgate.netrsc.org The cyclopentanone (B42830) framework can be elaborated through various chemical transformations, making it a valuable synthon. In principle, 2,2,5-trimethyl-5-pentylcyclopentanone can serve as a building block, with its reactivity centered around the ketone functional group.
Key reactions that could be applied to this molecule include:
Aldol (B89426) Condensation: The α-hydrogens, though sterically hindered, could potentially react with aldehydes or ketones to form β-hydroxy ketones, which can be further dehydrated to yield α,β-unsaturated ketones. This reaction is fundamental in carbon-carbon bond formation.
Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond, allowing for the introduction of various substituents.
Baeyer-Villiger Oxidation: This reaction would convert the cyclopentanone into a six-membered lactone (a cyclic ester), which is a common structural motif in natural products. The substitution pattern on the cyclopentanone ring would influence the regioselectivity of the oxygen insertion.
Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group would produce tertiary alcohols, expanding the carbon skeleton and introducing new functional groups.
The steric hindrance provided by the two methyl groups at the C-2 position and the bulky pentyl and methyl groups at the C-5 position would significantly influence the stereochemical outcome of these reactions, potentially allowing for diastereoselective synthesis. acs.org While specific examples utilizing this compound as a starting material for complex targets are not prominent in the literature, the known reactivity of polysubstituted cyclopentanones in natural product synthesis underscores its potential in this domain. researchgate.netrsc.org
Utility in Probing and Investigating Organic Reaction Mechanisms
The study of organic reaction mechanisms often employs molecules with specific structural features to elucidate reaction pathways, transition states, and the influence of steric and electronic effects. The highly substituted nature of this compound makes it a potentially interesting substrate for such investigations, particularly in the study of reactions involving nucleophilic attack on a carbonyl group.
The significant steric bulk surrounding the carbonyl function would be expected to slow down the rate of reactions at this center compared to less substituted cyclic ketones like cyclopentanone. ijrsset.org This rate difference can be quantitatively studied to understand the steric sensitivity of a particular reaction. For instance, comparing the rates of reduction of a series of substituted cyclopentanones with a hydride reagent could provide valuable data on the steric environment of the ketone.
Furthermore, the fixed conformation of the cyclopentane (B165970) ring, influenced by the bulky substituents, could be used to probe the stereoelectronic requirements of certain reactions. The diastereoselectivity of addition reactions to the carbonyl group would be highly dependent on the direction of approach of the nucleophile, which is governed by the steric hindrance on either face of the cyclopentanone ring. Such studies can provide insight into the Felkin-Anh-Nougailhac model of nucleophilic addition to carbonyls. While specific mechanistic studies featuring this exact molecule are not readily found, the principles of physical organic chemistry suggest its utility as a probe for steric effects in chemical reactions. rsc.org
Potential Contributions to Advanced Materials Science (e.g., as a synthetic monomer or cross-linking agent)
The incorporation of cyclic structures into polymer backbones can impart unique properties such as increased thermal stability and rigidity. While the direct polymerization of this compound is not documented, it could serve as a precursor to monomers or as a modifying agent in polymer synthesis.
One potential route is through ring-opening polymerization (ROP). wikipedia.org Although cyclopentanone itself is not typically polymerized via ROP due to unfavorable thermodynamics, derivatives such as lactones are. As mentioned, Baeyer-Villiger oxidation of this compound would yield a substituted caprolactone. This lactone monomer could then undergo ROP to produce a polyester (B1180765) with pendant alkyl groups, which would influence the polymer's solubility, crystallinity, and thermal properties.
Alternatively, the ketone functionality could be used to graft the molecule onto existing polymer chains, acting as a bulky side group that could modify the physical properties of the material. For instance, the ketone could be converted to a hydroxyl group, which could then be used in esterification or etherification reactions with functionalized polymers. There is also a precedent for the preparation of polymers containing cyclopentanone structures through the oxidation of poly(fluorene) derivatives, although this is a very different system. google.com The adsorption of cyclopentanone onto natural polymers like cellulose (B213188) has also been studied, suggesting potential interactions with polymeric materials. aip.org
Academic Investigations into Environmental Fate and Degradation Pathways of Substituted Cyclopentanones
As a fragrance ingredient, the environmental fate of this compound is of interest. fastercapital.comnih.gov The environmental risk assessment of fragrance materials is a complex process that considers factors such as the volume of use, physicochemical properties, and degradation pathways. rifm.orgyoutube.comelsevierpure.com The primary routes of degradation for organic compounds in the environment are biodegradation and photodegradation. pjoes.comecetoc.org
Biodegradation: Microbial degradation is a key process for the removal of many organic chemicals from the environment. Bacteria and fungi possess a vast array of enzymes that can break down complex molecules. For cyclic ketones, biodegradation often involves initial oxidation by monooxygenases, followed by ring cleavage and further metabolism through pathways for fatty acid or amino acid degradation. The high degree of alkyl substitution and the quaternary carbon atom in this compound may render it more resistant to microbial attack compared to simpler cyclic ketones, potentially leading to greater persistence in the environment. Studies on the biodegradation of other fragrance ingredients have shown that structural features significantly impact the rate and extent of degradation. unil.ch
Photodegradation: Photochemical reactions, initiated by sunlight, are another important environmental degradation pathway, particularly in the atmosphere and surface waters. mdpi.com Cyclic ketones can undergo Norrish Type I or Type II photochemical reactions. A Norrish Type I cleavage of this compound would lead to the formation of a diradical intermediate, which could then undergo a variety of subsequent reactions, including decarbonylation or intramolecular hydrogen abstraction to form an unsaturated aldehyde. iupac.org The specific products would depend on the reaction conditions and the surrounding medium. The presence of photosensitizers in natural waters could also lead to indirect photodegradation pathways.
While detailed environmental fate studies specifically for this compound are not widely published, the Research Institute for Fragrance Materials (RIFM) assesses the safety of fragrance ingredients, which includes an evaluation of their environmental effects. nih.gov
Prospective Research Directions and Emerging Paradigms for 2,2,5 Trimethyl 5 Pentylcyclopentanone
Integration with Automated Synthesis and Flow Chemistry Methodologies
The synthesis of sterically hindered ketones such as 2,2,5-trimethyl-5-pentylcyclopentanone often presents challenges in traditional batch processing, including issues with reaction kinetics, heat and mass transfer, and purification. beilstein-journals.org Automated synthesis and flow chemistry offer powerful solutions to these problems. nih.gov
Flow chemistry, where reactants are continuously pumped through a reactor, provides superior control over reaction parameters like temperature, pressure, and residence time. beilstein-journals.orgnih.gov This precision can minimize the formation of byproducts and enhance reaction yields and safety, which is particularly relevant when handling hazardous reagents or intermediates. nih.govcsflowchem.com For fragrance ingredients, which are often volatile liquids, continuous-flow manufacturing is an ideal approach. beilstein-journals.orgnih.gov For instance, the Pauson-Khand reaction, a powerful method for constructing cyclopentenone frameworks, has been adapted to flow chemistry protocols, enabling reactions that are difficult or impossible in batch mode. nih.govacs.org This methodology could be envisioned for constructing the core cyclopentanone (B42830) ring of the target molecule.
Key advantages of applying flow chemistry to the synthesis of this compound include:
Enhanced Safety: Better management of exothermic reactions and hazardous reagents. csflowchem.com
Improved Yield and Purity: Precise control over reaction conditions minimizes side product formation. nih.gov
Scalability: Seamless transition from laboratory-scale synthesis to industrial production. nih.gov
Efficiency: Reduced reaction times and potential for multi-step sequences in a single, continuous operation. beilstein-journals.org
The table below illustrates a hypothetical comparison between a traditional batch synthesis and a prospective flow chemistry approach for a key cyclization step.
| Parameter | Traditional Batch Synthesis | Prospective Flow Chemistry Synthesis |
| Reaction Time | Several hours to days | Minutes to a few hours beilstein-journals.org |
| Temperature Control | Prone to hotspots and fluctuations | Precise and uniform heating/cooling beilstein-journals.org |
| Mixing | Often inefficient, leading to side reactions | Highly efficient mixing beilstein-journals.org |
| Safety | Handling of large volumes of reagents | Small reaction volumes, contained system csflowchem.com |
| Scalability | Difficult, requires re-optimization | Linear scalability by extending operation time acs.org |
| Product Purity | Often requires extensive purification | Higher purity, reducing purification steps nih.gov |
Application of Machine Learning and Artificial Intelligence in Synthetic Route Design and Reactivity Prediction
These computational systems use deep learning and neural networks to deconstruct a target molecule into simpler, commercially available starting materials. mit.edufrontiersin.org For a molecule like this compound, an AI model could:
Propose Diverse Retrosynthetic Routes: Identifying multiple potential pathways from different precursors. engineering.org.cn
Predict Reaction Success: Estimate the likelihood of a reaction's success based on learned patterns from millions of published reactions.
Optimize Reaction Conditions: Suggest optimal solvents, catalysts, and temperatures for a given transformation.
Furthermore, AI can predict the reactivity of novel compounds. By analyzing the electronic and steric features of the this compound structure, machine learning models could predict its behavior in various chemical transformations, guiding the design of derivatization strategies.
| AI/ML Application | Potential Impact on Synthesis of this compound |
| Retrosynthesis Planning | Identifies the most efficient and cost-effective route from available starting materials. mit.edu |
| Reaction Outcome Prediction | Reduces trial-and-error by predicting yields and potential side products. |
| Catalyst Selection | Suggests optimal catalysts for challenging steps, such as the creation of the quaternary carbon center. |
| Reactivity Mapping | Predicts which parts of the molecule are most likely to react, guiding derivatization efforts. |
Development of Sustainable and Eco-Friendly Synthetic Routes
Modern chemical synthesis places a strong emphasis on "green chemistry" principles, aiming to reduce waste, minimize energy consumption, and use renewable resources. rsc.orgwordpress.com Developing a sustainable route to this compound is a key research direction.
Potential green chemistry approaches include:
Biocatalysis: Using enzymes, such as ketone reductases or alcohol dehydrogenases, to perform specific chemical transformations with high selectivity under mild conditions (room temperature, aqueous solutions). acs.orgnih.govbibliotekanauki.pl This can be particularly useful for creating chiral centers if enantiopure versions of the molecule are desired. acs.org
Renewable Feedstocks: Designing synthetic pathways that start from biomass-derived platform chemicals, such as furfural, which can be converted into cyclopentanone derivatives. researchgate.netmdpi.commdpi.comrsc.org
Atom Economy: Employing catalytic reactions, such as catalytic hydrogenation or carbonylation, that incorporate a maximum number of atoms from the reactants into the final product, thus minimizing waste. rsc.orgrsc.orgrsc.org
Eco-Friendly Solvents: Replacing hazardous organic solvents with water, supercritical CO2, or bio-based solvents. rsc.org
The table below compares a conventional synthetic approach with a potential sustainable route.
| Feature | Conventional Synthesis | Sustainable Synthesis |
| Starting Materials | Petroleum-based | Biomass-derived (e.g., from hemicellulose) acs.org |
| Catalysts | Stoichiometric heavy metal reagents | Biocatalysts (enzymes) or recyclable metal catalysts bibliotekanauki.pl |
| Solvents | Volatile organic compounds (VOCs) | Water or supercritical fluids rsc.org |
| Energy Consumption | High temperatures and pressures | Mild, near-ambient conditions bibliotekanauki.pl |
| Waste Generation | High (low atom economy) | Minimal (high atom economy) |
Exploration of Novel Chemical Transformations and Derivatizations
The structure of this compound, featuring a ketone functional group and a sterically hindered environment, offers a rich platform for exploring novel chemical transformations. The creation of the α-quaternary stereocenter is a significant synthetic challenge. nih.govunc.eduacs.orgresearchgate.net Research in this area could focus on developing new catalytic methods for the enantioselective synthesis of such hindered structures. nih.govnih.gov
Once synthesized, the molecule can serve as a precursor for a variety of derivatives with potentially new properties. The ketone group is a versatile handle for further functionalization.
Potential research avenues for derivatization include:
Oxidation Reactions: A Baeyer-Villiger oxidation could transform the cyclopentanone into a six-membered lactone (a cyclic ester), opening up new chemical space.
Reduction and Olefination: Selective reduction of the ketone to an alcohol, followed by olefination (e.g., Wittig reaction), could introduce new functional groups and extend the carbon skeleton.
Enolate Chemistry: Despite steric hindrance, deprotonation at the α-position could allow for reactions like alkylation or aldol (B89426) condensation to build more complex molecular architectures.
Cyclization and Rearrangement: Palladium-catalyzed cyclization and oxidation of unsaturated ketones can be a route to substituted phenols, suggesting that with the right precursors, complex aromatic structures could be derived. researchgate.net Polycyclization reactions of ketoesters can also lead to intricate tricyclic systems. acs.org
| Reaction Type | Potential Product Class | Novelty/Application |
| Baeyer-Villiger Oxidation | Substituted Caprolactones | Precursors for polymers, bioactive molecules. |
| Reductive Amination | Substituted Cyclopentylamines | Potential pharmaceutical or agrochemical intermediates. |
| Wittig Reaction | Exo-methylene Cyclopentanes | Building blocks for complex natural product synthesis. |
| [3+2] Cycloaddition | Spirocyclic Compounds | Novel three-dimensional scaffolds for drug discovery. rsc.org |
| Pauson-Khand Reaction | Fused Bicyclic Enones | Access to complex polycyclic systems. thieme-connect.dersc.orgthieme-connect.com |
Q & A
Q. How can researchers ensure reproducibility in fragrance-related bioassays involving this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
